molecular formula C22H26N6O2 B2813894 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923204-61-9

8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2813894
CAS No.: 923204-61-9
M. Wt: 406.49
InChI Key: SGKMJGSJZKAYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-dione class, characterized by a bicyclic purine core fused with an imidazole ring. Key structural features include:

  • 1,6,7-Trimethyl groups: These enhance lipophilicity and may influence receptor binding kinetics.
  • 3-(3,4-Dihydroisoquinolin-2(1H)-yl)propyl substituent: A three-carbon chain links the core to a dihydroisoquinoline moiety, a structural motif associated with receptor affinity and phosphodiesterase (PDE) inhibition .

Properties

IUPAC Name

6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(25(3)22(30)24-20(18)29)23-21(28)27(14)11-6-10-26-12-9-16-7-4-5-8-17(16)13-26/h4-5,7-8H,6,9-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKMJGSJZKAYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione , identified by its CAS number 923229-01-0 , is a complex organic molecule with potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H28N6O2C_{23}H_{28}N_{6}O_{2} with a molecular weight of 420.5 g/mol . Its structure features a fused imidazo[2,1-f]purine core and a dihydroisoquinoline moiety which may contribute to its biological properties.

PropertyValue
Molecular FormulaC23H28N6O2
Molecular Weight420.5 g/mol
CAS Number923229-01-0

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of specific receptors or enzymes involved in cellular signaling pathways. For instance, compounds with similar structures have been shown to influence the activity of adenosine receptors and exhibit anti-inflammatory properties.

Pharmacological Effects

  • Anti-inflammatory Activity : Studies suggest that derivatives of imidazo[2,1-f]purines can inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity may be beneficial in conditions like rheumatoid arthritis or other inflammatory diseases.
  • Neuroprotective Effects : The dihydroisoquinoline component is known for neuroprotective properties. Research has demonstrated that such compounds can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Anticancer Potential : Preliminary studies indicate that similar compounds may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms remain under investigation but may involve the modulation of signaling pathways related to cell survival.

Study 1: Anti-inflammatory Effects

A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of related compounds in vitro. The results showed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, suggesting a potent anti-inflammatory action .

Study 2: Neuroprotection

Research conducted on neuroprotective agents indicated that compounds similar to this compound demonstrated significant neuroprotection in models of oxidative stress-induced neuronal injury . The mechanism was linked to the activation of survival pathways involving Bcl-2 family proteins.

Study 3: Anticancer Activity

In a recent investigation published in ACS Medicinal Chemistry Letters, derivatives were screened against various cancer cell lines. The results indicated that certain modifications to the imidazo[2,1-f]purine structure enhanced cytotoxicity against breast cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural Analogs with Modified Alkyl Chains and Isoquinoline Moieties

Compound 5 (8-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione)
  • Structural Differences: Longer butyl chain (vs. propyl in the target compound). 6,7-Dimethoxy groups on the dihydroisoquinoline ring.
  • Biological Activity: High affinity for serotonin receptors (5-HT₁A, 5-HT₆, 5-HT₇) and dopamine D₂ receptors.
  • Key Insight: The butyl chain and dimethoxy groups may enhance receptor selectivity and enzyme inhibition compared to shorter chains or non-methoxy-substituted analogs.
8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • Structural Differences: 2,3-Dimethylphenyl substituent replaces the dihydroisoquinoline-propyl group. Additional 3-methylbutyl chain on the purine core.
  • Implications: The aromatic phenyl group may alter solubility and receptor interaction profiles. No activity data provided, but molecular weight (407.52 g/mol) suggests moderate bioavailability .

Analogs with Varied 8-Substituents

8-(3-(1H-Imidazol-1-yl)propyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione (Compound 44)
  • Structural Differences: Imidazolyl-propyl substituent introduces a heteroaromatic group. Tetrahydropyrazino core replaces the imidazo-purine scaffold.
  • Properties :
    • Yield: 55%; Melting point: 170°C.
    • Likely reduced lipophilicity due to the polar imidazole ring .
8-(2-(3-Fluorophenoxy)ethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione (Compound 48)
  • Structural Differences: Fluorophenoxyethyl group introduces electron-withdrawing fluorine and ether linkage.
  • Properties :
    • Yield: 10%; Melting point: 194°C.
    • The fluorine atom may enhance metabolic stability and receptor binding .

Analogs with Halogenated and Methoxy Substituents

8-(3-((3-Chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
  • Structural Differences: 3-Chloro-4-methoxyphenylamino group introduces halogen and methoxy substituents.
  • Implications :
    • The chloro group may enhance binding via halogen interactions.
    • Methoxy group improves solubility compared to alkyl chains .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound to achieve optimal yield and purity?

Answer:
The synthesis of this compound typically involves multi-step routes, with critical optimization of reaction conditions and purification protocols. Key steps include:

  • Coupling Reactions : Introducing the 3,4-dihydroisoquinolinylpropyl side chain via nucleophilic substitution or amination, using catalysts like triethylamine or palladium-based systems .
  • Solvent Selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reaction efficiency, while ethanol or dichloromethane aids in intermediate purification .
  • Temperature Control : Maintaining temperatures between 50–80°C minimizes side reactions during cyclization of the imidazo-purine core .
  • Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC is essential for isolating high-purity (>95%) product .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.